2-(tert-Butyl)thiazole-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)7-10-4-5(13-7)6(12)11-9/h4H,9H2,1-3H3,(H,11,12) |
InChI Key |
SGSCJRGSTPSCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)NN |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Tert Butyl Thiazole 5 Carbohydrazide and Its Derivatives
Molecular Docking Studies
Molecular docking is a computational method used to predict the binding orientation of a small molecule to a target protein. This technique has been extensively used to elucidate the mechanism of action of thiazole (B1198619) derivatives. For example, docking studies have been performed to understand the binding modes of thiazole-hydrazide analogues within the active site of caspase-3, an enzyme crucial for apoptosis. dergipark.org.tr These studies suggested that interactions with the loop region residues of the enzyme are important for inducing its activity. dergipark.org.tr
In another study, molecular docking was used to investigate the binding patterns of thiazole carboxamide derivatives within the active sites of both COX-1 and COX-2 isozymes. metu.edu.tr This helped in explaining the observed selectivity of some compounds for COX-2.
ADME-T Predictions
In silico absorption, distribution, metabolism, excretion, and toxicity (ADME-T) predictions are crucial for the early-stage evaluation of drug candidates. For a series of methoxyphenyl thiazole carboxamide derivatives, ADME-T analysis was conducted using the QikProp module, which suggested that these molecules possess drug-like properties and have the potential to be developed as lead compounds. metu.edu.tr
Conclusion
2-(tert-Butyl)thiazole-5-carbohydrazide and its analogues represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Their diverse biological activities, coupled with multiple mechanisms of action including apoptosis induction and enzyme inhibition, make them attractive candidates for further development. Chemoinformatic approaches such as molecular docking and ADME-T predictions are invaluable tools in guiding the rational design and optimization of these thiazole-based compounds to enhance their therapeutic efficacy and safety profiles. Further research into the synthesis and biological evaluation of a wider range of analogues is warranted to fully explore the therapeutic potential of this promising chemical scaffold.
Applications of 2 Tert Butyl Thiazole 5 Carbohydrazide in Coordination Chemistry
Ligand Design and Chelation Behavior of the Thiazole-Carbohydrazide Moiety
The structural framework of 2-(tert-butyl)thiazole-5-carbohydrazide is rich in potential donor sites, making its chelation behavior multifaceted and dependent on various factors such as the metal ion's nature, the reaction conditions, and the solvent medium.
Identification of Potential Binding Sites and Coordination Modes
The this compound ligand possesses several potential coordination sites, allowing for diverse binding modes. The primary donor atoms are the nitrogen and sulfur of the thiazole (B1198619) ring, the carbonyl oxygen, and the nitrogen atoms of the hydrazide group. nih.govresearchgate.net
The thiazole ring itself can coordinate to a metal center primarily through its nitrogen atom, which acts as a hard base. nih.gov The sulfur atom, being a soft base, can also participate in coordination, particularly with softer metal ions. researchgate.net This allows the thiazole unit to act as a monodentate or, in conjunction with other groups, a bidentate ligand.
The carbohydrazide (B1668358) moiety (-CONHNH₂) is a versatile coordinating group. It can exist in keto-enol tautomeric forms. In the keto form, coordination can occur through the carbonyl oxygen and the terminal amino nitrogen. ajgreenchem.comajgreenchem.com Upon deprotonation in the enol form, the ligand can coordinate through the enolic oxygen and the azomethine nitrogen, forming stable chelate rings. nih.govajgreenchem.com This dual behavior allows the carbohydrazide portion to act as a bidentate O,N donor.
Consequently, the entire this compound molecule can function as a bidentate or tridentate ligand. Common coordination modes include:
Bidentate N,N Coordination: Involving the thiazole nitrogen and the terminal amino nitrogen of the hydrazide.
Bidentate N,O Coordination: Involving the thiazole nitrogen and the carbonyl/enolic oxygen. mdpi.com
Tridentate N,N,O Coordination: Utilizing the thiazole nitrogen, one of the hydrazide nitrogens, and the carbonyl/enolic oxygen.
The formation of stable five- or six-membered chelate rings is a significant driving force in its coordination behavior. researchgate.net
Steric and Electronic Effects of the tert-Butyl Group on Chelation
The tert-butyl group at the 2-position of the thiazole ring plays a crucial role in defining the coordination properties of the ligand. Its influence is both steric and electronic.
Steric Effects: The bulky nature of the tert-butyl group imposes significant steric hindrance around the adjacent thiazole nitrogen atom. researchgate.netcam.ac.uk This steric crowding can influence the geometry of the resulting metal complexes, potentially preventing the formation of certain coordination polymers or favoring lower coordination numbers. wikipedia.org The steric bulk may also direct the coordination towards a specific isomer and can affect the orientation of the ligand plane in bimetallic or polynuclear complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques, typically by reacting the ligand with a metal salt in a suitable solvent.
Transition Metal Complexes (e.g., Cu(II), Zn(II), Fe(III), Ni(II), Co(II))
Transition metals in the first row are well-known to form stable complexes with ligands containing N, S, and O donor atoms. orientjchem.orgresearchgate.net The reaction of this compound with salts of Cu(II), Zn(II), Fe(III), Ni(II), and Co(II) is expected to yield stable complexes. The stoichiometry of these complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, depends on the coordination number of the metal ion and the denticity of the ligand in that specific reaction. researchgate.net
For instance, with a metal ion that favors an octahedral geometry like Co(II) or Ni(II), a 1:2 complex of the type [M(L)₂]X₂ could be formed, where L is the bidentate ligand. researchgate.net For metal ions like Cu(II) that often adopt a square planar geometry, a 1:2 complex is also plausible. mdpi.com The characterization of these complexes typically involves elemental analysis, spectroscopic methods (FT-IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their precise structures.
Below is a hypothetical data table summarizing expected properties for such transition metal complexes, based on literature for similar ligands.
| Complex Formula (Hypothetical) | Metal Ion | Proposed Geometry | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) ν(C=N), ν(C=O) |
| [Cu(L)₂]Cl₂ | Cu(II) | Distorted Square Planar | 1.8 - 2.2 | ~1610, ~1650 |
| [Ni(L)₂]Cl₂ | Ni(II) | Octahedral | 2.9 - 3.4 | ~1605, ~1655 |
| [Co(L)₂]Cl₂ | Co(II) | Octahedral | 4.3 - 5.2 | ~1608, ~1652 |
| [Zn(L)₂]Cl₂ | Zn(II) | Tetrahedral/Octahedral | Diamagnetic | ~1615, ~1660 |
| [Fe(L)₂]Cl₃ | Fe(III) | Octahedral | ~5.9 | ~1600, ~1648 |
L represents the deprotonated form of this compound.
Lanthanide and Actinide Complexes (if relevant)
Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. chemijournal.commdpi.com Therefore, this compound, with its O and N donor sites, is a suitable ligand for forming stable complexes with lanthanide ions. acs.orgresearchgate.net Due to their larger ionic radii and preference for higher coordination numbers (often 8 or 9), lanthanide ions can accommodate multiple ligands or solvent molecules in their coordination sphere. chemijournal.com
The synthesis of lanthanide complexes would likely involve the reaction of the ligand with lanthanide salts (e.g., nitrates or chlorides) in a suitable solvent. The resulting complexes are often characterized by spectroscopic techniques, including fluorescence spectroscopy, as many lanthanide complexes exhibit interesting luminescent properties. mdpi.com The coordination chemistry of actinides with this type of ligand is less explored but would follow similar principles based on the actinide ion's size and preferred donor atoms. chemistryjournal.net
Preparation of Homoleptic and Heteroleptic Complexes
The versatility of this compound allows for the synthesis of both homoleptic and heteroleptic complexes.
Homoleptic Complexes: These are complexes where the central metal ion is coordinated to only one type of ligand. shaalaa.comunacademy.com For example, a complex with the formula [M(L)₂] would be considered homoleptic with respect to the primary ligand. unacademy.comyoutube.com These are typically synthesized by reacting the metal salt with a stoichiometric amount of the ligand.
Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the central metal ion. shaalaa.comunacademy.com this compound can be used as a primary ligand in the synthesis of heteroleptic complexes by introducing a secondary ligand, such as 1,10-phenanthroline, 2,2'-bipyridine, or simple anions like halides or pseudohalides. The synthesis would involve a one-pot reaction of the metal salt with both ligands or a stepwise approach where the primary complex is first isolated and then reacted with the secondary ligand.
The formation of heteroleptic complexes can significantly modify the electronic, magnetic, and steric properties of the coordination sphere, leading to novel materials with tailored functionalities.
Electronic and Magnetic Properties of Resulting Coordination Complexes
There is no available scientific literature detailing the synthesis of coordination complexes with this compound. As a result, no experimental or theoretical data has been published regarding the electronic or magnetic properties of any such complexes. The study of properties such as magnetic susceptibility, electron paramagnetic resonance (EPR), and electronic absorption spectroscopy is contingent on the successful synthesis and isolation of these compounds, which has not been reported.
Luminescence Properties of Metal Complexes and their Potential in Optoelectronics
The luminescence properties of metal complexes derived from this compound have not been investigated. Research into the potential applications of such complexes in optoelectronics, which would involve studying their photoluminescent or electroluminescent behavior, is absent from the current body of scientific work. Thiazole-containing ligands can form the basis of luminescent coordination polymers, but specific studies on this carbohydrazide derivative are not available. mdpi.com
Catalytic Applications of Metal-Carbohydrazide Complexes
There are no reports on the catalytic applications of metal complexes formed with this compound. While metal complexes of other carbohydrazide or thiazole-containing ligands have been explored for their catalytic activity, this specific compound remains uninvestigated in this context.
No studies have been published that describe the use of this compound metal complexes as homogeneous catalysts. Research into their efficacy in reactions such as oxidation, reduction, or carbon-carbon coupling has not been documented.
The scientific literature contains no information regarding the immobilization of this compound metal complexes onto solid supports for use in heterogeneous catalysis.
Supramolecular Assembly of Metallacycles and Metallo-polymers
There is a lack of research on the use of this compound as a building block for the supramolecular assembly of metallacycles or metallo-polymers. The design and synthesis of such supramolecular structures are dependent on an understanding of the coordination behavior of the ligand, which has not been established.
Exploration of 2 Tert Butyl Thiazole 5 Carbohydrazide in Supramolecular Chemistry and Material Science
Hydrogen Bonding Interactions and Self-Assembly Phenomena
The capacity of molecules to form non-covalent bonds, particularly hydrogen bonds, is a cornerstone of supramolecular chemistry, driving the spontaneous organization of molecules into well-defined assemblies. The molecular structure of 2-(tert-Butyl)thiazole-5-carbohydrazide, featuring both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, N of the thiazole (B1198619) ring), predisposes it to participate in intricate hydrogen bonding networks, which are fundamental to its self-assembly behavior.
Analysis of Intermolecular H-Bonding Networks in Crystalline Architectures
While the specific crystal structure of this compound is not publicly available, the hydrogen bonding patterns of related carbohydrazide (B1668358) and thiazole derivatives have been extensively studied, providing a predictive framework for its solid-state behavior. Carbohydrazide moieties are well-known to form robust intermolecular hydrogen bonds. Typically, the N-H groups of the hydrazide function as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This often leads to the formation of dimeric motifs or extended one-dimensional chains.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| N-H (amide) | O=C (amide) | Intermolecular | Dimer, Chain |
| N-H (hydrazine) | O=C (amide) | Intermolecular | Chain, Sheet |
| N-H (hydrazine) | N (thiazole) | Intermolecular | Chain, Sheet |
Formation of Supramolecular Gels and Polymers
The self-assembly of small molecules into extended, fibrous networks that can immobilize solvent molecules is the basis for the formation of supramolecular gels. The strong and directional nature of the hydrogen bonds inherent to the carbohydrazide group in this compound suggests its potential as a low-molecular-weight gelator. The formation of one-dimensional hydrogen-bonded chains is a key step in the hierarchical self-assembly process that leads to the entanglement of fibers and subsequent gelation.
The tert-butyl group, while sterically hindering, can also promote gelation by enhancing the solubility of the molecule in organic solvents and by influencing the packing of the molecules in the initial stages of aggregation. The thiazole ring can contribute to the stability of the self-assembled fibers through π-π stacking interactions. By carefully selecting the solvent, it may be possible to tune the morphology of the aggregates and the properties of the resulting gel. The formation of supramolecular polymers, which are long chains of monomers held together by non-covalent interactions, is also a plausible outcome of the self-assembly of this molecule, driven by the persistent hydrogen bonding of the carbohydrazide units.
Crystal Engineering and Co-crystallization Studies
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. This compound, with its array of functional groups, is a promising candidate for crystal engineering studies.
Design of Solid-State Forms with Desired Packing Motifs
The predictable hydrogen bonding of the carbohydrazide group, combined with the shape and electronic properties of the thiazole ring and the steric influence of the tert-butyl group, provides a toolkit for the design of specific solid-state architectures. By introducing subtle modifications to the molecular structure or by varying the crystallization conditions, it may be possible to direct the assembly of this compound into different polymorphic forms, each with unique properties. For example, the formation of porous crystalline structures could be targeted by leveraging the bulky tert-butyl groups to prevent dense packing.
Preparation of Co-crystals and Salts
Co-crystallization, the process of forming a crystalline solid that contains two or more different neutral molecules in a stoichiometric ratio, is a powerful technique for modifying the properties of solid materials. The hydrogen bonding capabilities of this compound make it an excellent candidate for forming co-crystals with a variety of guest molecules, such as carboxylic acids, amides, and other compounds with complementary hydrogen bonding sites.
By forming co-crystals, it is possible to systematically tune properties such as solubility, melting point, and stability. For example, co-crystallization with a pharmaceutically active ingredient could lead to an improved formulation. The formation of salts is also possible by protonating the basic nitrogen of the thiazole ring or the hydrazine (B178648) moiety with a suitable acid.
Table 2: Potential Co-formers for this compound
| Co-former Type | Example | Potential Interaction |
| Carboxylic Acid | Benzoic Acid | O-H···N(thiazole), N-H···O=C(acid) |
| Amide | Benzamide | N-H···O=C(hydrazide), N-H···O=C(amide) |
| Phenol | Hydroquinone | O-H···O=C(hydrazide), N-H···O(phenol) |
Role as a Building Block for Functional Materials
The unique combination of a robust heterocyclic core, versatile hydrogen bonding capabilities, and a bulky substituent makes this compound a valuable building block for the construction of a variety of functional materials. The thiazole ring can be further functionalized, and the carbohydrazide moiety can be used as a reactive handle for the synthesis of more complex molecules.
The self-assembly properties of this molecule could be exploited in the development of soft materials such as gels for applications in drug delivery or tissue engineering. The crystalline forms, including co-crystals, could find use in areas such as nonlinear optics or as porous materials for gas storage, provided that the packing can be controlled to create the desired architecture. Furthermore, the thiazole nucleus is a known pharmacophore, and derivatives of this compound could be explored for their biological activities. The ability to form stable, well-defined supramolecular structures is also of interest in the development of sensors, where the binding of an analyte could disrupt the assembly and lead to a detectable signal.
Precursors for Organic Light-Emitting Diodes (OLEDs)
Currently, there is no available scientific literature detailing the study or application of this compound as a precursor for organic light-emitting diodes (OLEDs). While thiazole-containing compounds, in general, are a subject of interest in materials science for their electronic properties, specific research into the electronic and photophysical characteristics of this compound and its potential as an emissive or charge-transport material in OLEDs has not been reported. The incorporation of a tert-butyl group can, in some molecular architectures, enhance solubility and film-forming properties, which are desirable for solution-processed OLEDs. However, without experimental data on the photoluminescence quantum yield, charge carrier mobility, and thermal stability of this particular compound or its derivatives, its relevance to OLED technology remains purely speculative.
Components in Polymer Chemistry
The role of this compound as a monomer or functional component in polymer chemistry is not documented in the current body of scientific literature. The carbohydrazide functional group offers potential reactive sites for polymerization reactions, such as condensation with dicarbonyl compounds to form polyhydrazides, which can be precursors to polyoxadiazoles, a class of thermally stable polymers. The thiazole ring and the tert-butyl group could impart specific properties, such as thermal stability, solubility, and modified electronic characteristics, to the resulting polymer chains. However, no studies have been published that explore these possibilities or report on the synthesis and characterization of polymers derived from this compound.
Development of Chemo- and Biosensors
There are no published research articles on the development or application of this compound in the field of chemo- or biosensors. The thiazole and carbohydrazide moieties could potentially act as binding sites for specific analytes. The hydrazide group, for instance, can be a recognition site for anions or aldehydes and ketones. The thiazole ring system could be involved in metal ion coordination or π-stacking interactions. For a compound to function as a sensor, a detectable signal change (e.g., colorimetric or fluorometric) upon analyte binding is necessary. As of now, no studies have investigated the recognition mechanisms or signaling behavior of this compound in the presence of various chemical or biological species.
Liquid Crystalline Behavior of Derivatized Forms
An investigation into the liquid crystalline properties of derivatized forms of this compound has not been reported in the scientific literature. The synthesis of liquid crystals often involves the introduction of mesogenic (rigid) and flexible units into a molecular structure. While the thiazole ring could serve as part of a rigid core, and the carbohydrazide group offers a point for derivatization with various alkyl chains or other mesogenic groups, no such derivatives have been synthesized and their mesomorphic behavior has not been studied. Research on other thiazole derivatives has shown that this heterocyclic system can be a component of liquid crystalline molecules; however, this has not been extended to the specific compound .
Strictly Focused on Molecular Mechanisms and in Vitro Studies; No Clinical, Dosage, or Safety Information
Mechanistic Investigations of In Vitro Cellular Activity
Future research efforts would be necessary to explore the potential biological activities of 2-(tert-Butyl)thiazole-5-carbohydrazide. Such studies would involve its synthesis and subsequent screening against various biological targets to determine if it possesses any significant pharmacological properties. Until such research is conducted and published, a detailed scientific article on its specific molecular mechanisms cannot be compiled.
Cell Cycle Arrest Mechanisms
Thiazole (B1198619) derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, often leading to arrest at specific phases. This disruption prevents cell division and proliferation. For instance, studies on benzothiazole-triazole hybrids have demonstrated their ability to cause cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov This effect is a common mechanism for many anticancer agents, as it targets the critical phase of mitosis. The disruption of microtubule dynamics by thiazole derivatives binding to the colchicine-binding site on tubulin can lead to mitotic arrest. frontiersin.org
Apoptosis Induction Pathways
A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.
Intrinsic (Mitochondrial) Pathway: Many thiazole-based compounds trigger apoptosis through the intrinsic pathway. This is often characterized by changes in the expression of the Bcl-2 family of proteins. For example, certain novel bis-thiazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. frontiersin.orgfrontiersin.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, which are key executioner caspases. frontiersin.orgfrontiersin.org Studies on a novel thiazole-sulfonamide hybrid showed significant activation of both caspase-9 and caspase-3 in HT-29 colorectal cancer cells, confirming the involvement of the mitochondrial pathway. frontiersin.org Similarly, some benzothiazole-triazole hybrids have been found to induce apoptosis mediated by Bcl-2. nih.gov
p53-Dependent Apoptosis: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Some thiazole derivatives have been found to activate p53. This activation can, in turn, upregulate the expression of pro-apoptotic genes like Bax and PUMA, further committing the cell to apoptosis. frontiersin.org
The following table summarizes the apoptotic effects of selected thiazole derivatives in different cancer cell lines.
| Compound Class | Cancer Cell Line | Key Molecular Events | Reference |
| Thiazole-sulfonamide hybrid | HT-29 (Colorectal) | Upregulation of p53 and Bax; downregulation of Bcl-2; activation of caspase-9 and caspase-3. | frontiersin.org |
| Bis-thiazole derivatives | KF-28 (Brain), A2780 (Ovarian) | Increased total apoptotic cell death; activation of p53, PUMA, and Bax; inhibition of Bcl-2 and Pim-1 kinase; activation of caspases 3, 8, and 9. | frontiersin.org |
| Benzothiazole-triazole hybrids | Triple-Negative Breast Cancer | Induction of apoptosis through Bcl-2 inhibition. | nih.gov |
| 1,3,4-Thiadiazole (B1197879) derivative (GO-13) | A549 (Lung) | Down-regulation of Bcl-X(L) in the short-term; up-regulation of Bax in the long-term; increased caspase-3 activity. | nih.gov |
Autophagy Modulation Mechanisms
Currently, there is limited specific information in the reviewed literature detailing the direct modulation of autophagy by this compound or its close analogs as a primary anticancer mechanism. Further research is needed to explore this potential pathway.
Target Identification and Pathway Analysis in Cellular Systems
In vitro studies have identified several molecular targets for thiazole derivatives. One of the key targets is tubulin. frontiersin.org By binding to the colchicine site on tubulin, these compounds inhibit its polymerization into microtubules. frontiersin.org This disruption of the microtubule network is critical for mitosis, leading to the observed cell cycle arrest and subsequent apoptosis. frontiersin.org
Another identified target is the kinesin HSET (KIFC1), which is crucial for the survival of cancer cells with extra centrosomes. nih.gov Inhibitors based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold have been developed that show potent and selective inhibition of HSET, leading to a multipolar phenotype in centrosome-amplified cancer cells. nih.gov
The Pim-1 kinase, which is often overexpressed in solid tumors, has also been identified as a target. frontiersin.org Certain bis-thiazole derivatives have been shown to transcriptionally inhibit Pim-1, suggesting a role in inhibiting tumor growth. frontiersin.org
Antimicrobial Activity Mechanisms
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The heterocyclic thiazole ring is a key pharmacophore in the development of new antimicrobial agents. nih.gov
Inhibition of Bacterial Growth Mechanisms (e.g., cell wall synthesis, DNA replication)
The precise mechanisms of antibacterial action for many thiazole derivatives are still under investigation. However, the structural features of these compounds allow them to interact with various bacterial cellular targets. Some studies on 2-aminothiazole-based compounds have demonstrated their potential as antibacterial agents. mdpi.com The development of thiazole-based multi-targeted inhibitors has also shown promise, with some compounds exhibiting antibacterial properties. nih.gov
Antifungal Activity Mechanisms
Thiazole derivatives have shown significant potential as antifungal agents, particularly against Candida species. nih.govresearchgate.net
Activity against Candida albicans : Certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal activity against both reference and clinical isolates of Candida albicans. nih.gov The activity of these compounds was found to be comparable or even superior to the established antifungal agent nystatin. nih.gov
Broad-Spectrum Antifungal Activity : Novel citral-thiazolyl hydrazine (B178648) derivatives have exhibited broad-spectrum antifungal activities against several phytopathogenic fungi, including Colletotrichum gloeosprioides, Rhizoctonia solani, and Fusarium oxysporum. nih.gov Structure-activity relationship studies have indicated that the introduction of electron-withdrawing groups, such as fluorine, on the benzene (B151609) ring can enhance antifungal activity. nih.gov
The following table highlights the antifungal activity of selected thiazole derivatives.
| Compound Class | Fungal Species | Key Findings | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | Very strong activity (MIC = 0.015–3.91 µg/mL), comparable or superior to nystatin. | nih.gov |
| 2-Thiazolylhydrazones | Candida and Cryptococcus spp. | Potent activity with low micromolar MIC values. | researchgate.net |
| Citral-thiazolyl hydrazine derivatives | Phytopathogenic fungi | Broad-spectrum activity; electron-withdrawing groups enhance activity. | nih.gov |
Antiviral Activity Mechanisms (e.g., targeting viral replication enzymes)
There is no specific information in the reviewed scientific literature detailing the in vitro antiviral activity or the molecular mechanisms of this compound. While thiazole-containing compounds have been investigated as potential antiviral agents, with some derivatives showing activity against viruses like Chikungunya by inhibiting viral replication nih.gov, specific studies elucidating how this compound interacts with viral components, such as replication enzymes, are absent. General research into related structures suggests that the thiazole nucleus can serve as a scaffold for designing inhibitors of various viral processes mdpi.com. For instance, certain spirothiazolidinones containing a tert-butylphenyl moiety have been shown to inhibit influenza A virus by targeting the hemagglutinin-mediated fusion process nih.gov. However, these findings are not directly applicable to the specific molecular structure of this compound.
Parasitic Activity Mechanisms (if relevant)
No relevant studies were found that specifically investigate the in vitro parasitic activity or the corresponding molecular mechanisms of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Studies
Specific Quantitative Structure-Activity Relationship (QSAR) or chemoinformatic studies for this compound have not been reported in the available literature. QSAR studies are commonly performed on a series of related compounds to build predictive models, but such an analysis focused on or including this compound was not found nih.govpsu.edu.
There are no predictive models for biological activity that have been specifically developed based on the structural features of this compound.
The literature search did not yield any studies where this compound was identified or prioritized through virtual screening campaigns for any specific biological target. Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, but no such research has been published for this particular compound mdpi.comresearchgate.net.
Future Research Directions and Emerging Opportunities for 2 Tert Butyl Thiazole 5 Carbohydrazide
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 2-(tert-Butyl)thiazole-5-carbohydrazide and its derivatives is poised for significant advancement through the adoption of flow chemistry and automated synthetic platforms. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to increased product yields and selectivity compared to traditional batch processes. nih.gov These systems are particularly well-suited for the synthesis of heterocyclic compounds, offering pathways for rapid, multi-step, and in-situ synthesis. nih.govacs.org
Automated synthesis platforms can accelerate the discovery of novel derivatives by enabling high-throughput synthesis of compound libraries. researchgate.netnih.gov By combining automated synthesizers with pre-filled reagent cartridges, researchers can efficiently produce a wide range of analogs of this compound for biological screening. sigmaaldrich.com This approach not only increases speed and efficiency but also reduces the risk of human error. sigmaaldrich.com Modern platforms are becoming more versatile, moving beyond a narrow set of reactions to accommodate a diverse set of target compounds. researchgate.net The integration of these technologies will be crucial for exploring the structure-activity relationships of this compound class in a more systematic and efficient manner. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |
|---|---|---|---|
| Control | Limited control over gradients | Precise control over parameters nih.gov | High degree of automation and control sigmaaldrich.com |
| Scalability | Often challenging | Generally more straightforward | Suitable for library generation researchgate.net |
| Safety | Higher risk with hazardous reagents | Improved safety with small volumes | Reduced human exposure to chemicals sigmaaldrich.com |
| Efficiency | Can be time and labor-intensive | Increased speed and yield nih.gov | High-throughput capabilities researchgate.net |
| Reproducibility | Operator-dependent | High reproducibility | Excellent reproducibility sigmaaldrich.com |
Exploration of Novel Catalytic Transformations and Reaction Pathways
Future research will likely focus on discovering new catalytic methods to synthesize and functionalize the this compound scaffold. While the Hantzsch thiazole (B1198619) synthesis is a foundational method, newer, more efficient protocols are continuously being developed. jpionline.orgwikipedia.orgorganic-chemistry.org These include copper-catalyzed arylations of heterocycle C-H bonds and multi-component reactions that allow for the construction of complex thiazole derivatives in a single step. organic-chemistry.org
The carbohydrazide (B1668358) moiety of the molecule offers a reactive handle for a variety of transformations. mdpi.com For instance, condensation reactions with various aldehydes can yield a diverse library of acyl-hydrazones, which are known to possess a wide range of biological activities. mdpi.comnih.govresearchgate.net Exploring novel catalytic systems for these transformations could lead to milder reaction conditions, broader substrate scope, and access to previously inaccessible chemical space. Furthermore, investigating the reactivity of the thiazole ring itself, such as electrophilic and nucleophilic substitution reactions, will be essential for creating a diverse set of derivatives for further study. pharmaguideline.com
Design of Advanced Functional Materials Based on Supramolecular Assembly
The unique electronic and coordinating properties of the thiazole ring make this compound an attractive building block for the design of advanced functional materials. kuey.net Thiazole derivatives have been successfully incorporated into metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, while the carbohydrazide group can participate in hydrogen bonding, leading to the formation of well-ordered supramolecular structures. nih.govmdpi.com
These materials could have applications in chemical sensing, where the porous nature of MOFs can allow for the selective adsorption of analytes, leading to a detectable change in properties like luminescence. mdpi.com The development of thiazole-based polymers has also been explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kuey.net Future work could involve designing and synthesizing novel polymers and MOFs incorporating the this compound unit to explore their potential in these and other materials science applications.
Application of Machine Learning and AI in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the design and optimization of this compound derivatives. nih.govmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. mdpi.comuminho.pt
Table 2: Applications of AI/ML in Drug Discovery for Thiazole Derivatives
| Application Area | AI/ML Technique | Potential Outcome for this compound |
|---|---|---|
| Hit Identification | Quantitative Structure-Activity Relationship (QSAR) nih.gov | Prediction of biological activity for new derivatives. researchgate.net |
| Lead Optimization | Deep Learning, Reinforcement Learning harvard.edunih.gov | Design of molecules with improved potency and ADMET properties. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) harvard.edu | Generation of novel, synthesizable thiazole-based compounds. |
| Property Prediction | Support Vector Machines (SVM), Neural Networks mdpi.com | Early prediction of toxicity and pharmacokinetic profiles. mdpi.com |
Expanding Mechanistic Understanding of Molecular Interactions in Biological Systems
A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Molecular docking studies can provide insights into the binding modes of these compounds within the active sites of proteins. mdpi.comnih.gov These computational models can help explain observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity. mdpi.com
Beyond static binding poses, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This can reveal key interactions and conformational changes that are critical for biological activity. By combining these computational approaches with experimental techniques like X-ray crystallography, researchers can build a comprehensive picture of the molecular mechanisms of action. researchgate.net This knowledge is invaluable for optimizing the therapeutic potential of this class of compounds.
Development of Sustainable Synthetic Approaches for Industrial Relevance
For this compound to have a broader impact, particularly in industrial applications, the development of sustainable and cost-effective synthetic methods is essential. Green chemistry principles, such as the use of environmentally benign solvents (like water), reduction of waste, and the use of catalytic rather than stoichiometric reagents, will be a key focus. researchgate.net
Exploration of Novel Applications in Niche Academic Research Fields
The versatility of the this compound scaffold opens up possibilities for its use in a variety of niche academic research areas. For example, thiazole-containing compounds have been investigated as dyes and pigments. kuey.net The specific photophysical properties of derivatives of this compound could be explored for applications in imaging or as fluorescent probes.
In the field of agrochemicals, thiazole derivatives have found use as fungicides and pesticides. kuey.net The biological activity of this compound could be screened against various agricultural pests and pathogens. Furthermore, the ability of the thiazole ring to act as a ligand for transition metals could be exploited in the development of new catalysts or sensors. wikipedia.orgmdpi.com The carbohydrazide group also provides a convenient point of attachment for creating bioconjugates or for immobilization onto solid supports for various biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
